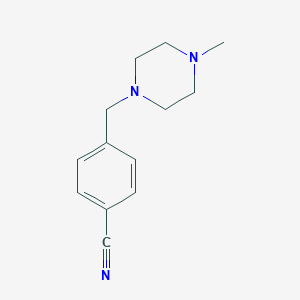
4-((4-メチルピペラジン-1-イル)メチル)ベンゾニトリル
概要
説明
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, also known as 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、有機合成における重要な中間体です . その構造により、ピペラジン部分をより複雑な分子に導入することができます。これは、ピペラジンが一般的なフラグメントであり、薬物化合物の分子多様性に貢献しているため、特に医薬品の合成において有用です。
抗白血病剤合成
最も注目すべき用途の1つは、イマチニブという抗白血病剤の合成です . イマチニブは、チロシンキナーゼ阻害剤であり、特に慢性骨髄性白血病(CML)など、多くの癌の治療に使用されています。この化合物は、この命を救う薬の製造における重要な中間体です。
抗菌活性
ピペラジン誘導体は、抗菌活性を示すことが示されています . 独自の作用機序には、微小管合成、細胞周期進行、および血管新生(腫瘍細胞の増殖と転移に不可欠)の阻害が含まれます。
分子モデリング
この化合物の構造は、分子モデリングにおいて、生物学的システム内の分子の相互作用を予測するために使用されます . これにより、効力が向上し、副作用が軽減された新しい薬の設計に役立ちます。
薬理学的研究
薬理学的研究では、この化合物は、生物学的システム内でのピペラジン誘導体の挙動を研究するために使用されます . この研究は、特定の受容体または酵素を標的とする新しい治療薬の開発につながる可能性があります。
材料科学
材料科学では、この化合物は、材料の表面特性を改変するために使用できます . これにより、材料の生物学的システムとの相互作用が強化され、インプラントコーティングなどの生物医学的用途で役立ちます。
化学教育
複数の用途を持つ化合物として、これは、化学教育における優れた例であり、薬物開発のプロセスと、複雑な分子の合成における中間体の役割を実証します .
生物有機化学
生物有機化学では、この化合物は、有機分子と生物学的標的との相互作用を理解するために使用されます . この知識は、潜在的な治療用途を持つ生物活性化合物の設計に不可欠です。
生物活性
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile, also known as B018828, is a chemical compound with the potential for various biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest possible interactions with biological targets, particularly in the context of antiviral and anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula for 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile is CHN, with a molecular weight of approximately 215.3 g/mol. The synthesis typically involves the reaction of 1-bromo toluenitrile with 1-methylpiperazine in chloroform, leading to a yield of about 35% after crystallization from hexane .
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. For instance, derivatives of this compound have been evaluated for their efficacy against Hepatitis C Virus (HCV). A study demonstrated that certain derivatives exhibited significant anti-HCV activity at low nanomolar concentrations, primarily inhibiting the virus entry stage by targeting the HCV E1 protein .
Table 1: Antiviral Activity of Derivatives
| Compound | IC (nM) | Mechanism of Action |
|---|---|---|
| 3d | <10 | Inhibition of HCV entry |
| 3h | <10 | Inhibition of HCV entry |
| 3i | <10 | Inhibition of HCV entry |
Anticancer Activity
The anticancer potential of 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile has also been explored. Research indicates that compounds with similar piperazine moieties can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of mitochondrial membrane potential. The structural similarity suggests that 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile may possess comparable properties .
Table 2: Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of caspases leading to cell death |
| Mitochondrial Disruption | Alteration in membrane potential affecting survival |
Pharmacokinetics
Pharmacokinetic studies on related compounds indicate that they can be orally bioavailable and exhibit prolonged plasma half-lives. For instance, compounds derived from similar scaffolds showed favorable pharmacokinetic profiles after oral administration in rat models, suggesting potential for therapeutic use .
Case Studies
- Antiviral Efficacy Study : In vitro assays demonstrated that derivatives based on the piperazine scaffold significantly inhibited HCV replication. The study provided evidence supporting further investigation into these compounds as potential antiviral agents.
- Cancer Cell Line Evaluation : A series of experiments involving various cancer cell lines indicated that compounds structurally related to 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile could reduce cell viability significantly, prompting further exploration into their mechanisms and therapeutic applications.
特性
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSYNRMJMLDSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428764 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125743-63-7 | |
| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














